4-Pyridinebutanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Organic Chemistry

4-Pyridinebutanol's structure combines a pyridine ring with a butanol chain. This combination offers interesting possibilities for organic chemists. The pyridine ring can participate in various chemical reactions, while the butanol chain can influence the molecule's solubility and reactivity. Scientists could explore 4-Pyridinebutanol as a building block for synthesizing more complex molecules with desired properties.

Material Science

The presence of the pyridine ring and the alcohol group in 4-Pyridinebutanol suggests potential applications in material science. The molecule might exhibit interesting properties like self-assembly or interaction with specific surfaces. Researchers could investigate 4-Pyridinebutanol's potential use in developing new functional materials.

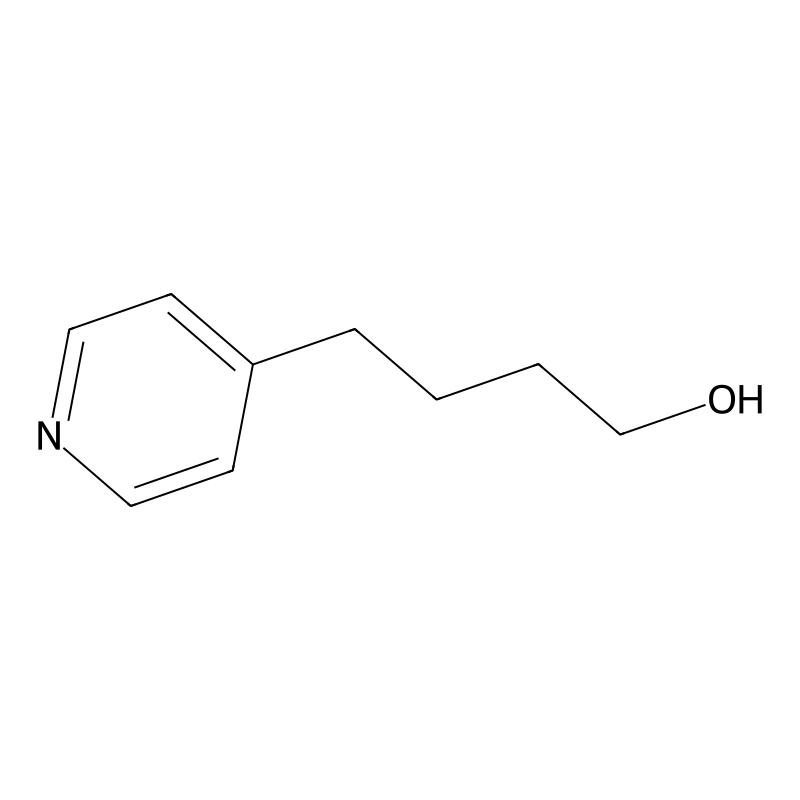

4-Pyridinebutanol is an organic compound characterized by a pyridine ring attached to a butanol moiety. Its chemical structure can be represented as follows:

- Chemical Formula: C₈H₁₁NO

- Molecular Weight: 153.18 g/mol

This compound exhibits both hydrophilic and lipophilic properties due to its hydroxyl group and aromatic ring, making it versatile in various chemical applications.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Oxidation: The alcohol group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

- Substitution Reactions: The nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives.

Example Reactions- Oxidation:

- Ester Formation:

4-Pyridinebutanol has been studied for its biological activities, particularly in the context of neuropharmacology. It has shown potential neuroprotective effects and may influence neurotransmitter systems. Some studies suggest that it could act as an anxiolytic agent, although more research is required to fully understand its mechanisms and efficacy.

Several methods have been developed for synthesizing 4-Pyridinebutanol:

- Sonogashira Coupling: This method involves the coupling of 4-bromopyridine with 3-butine-1-alcohol in the presence of a palladium catalyst and lithium chloride, yielding 4-Pyridinebutanol as a product .

- Reduction of Pyridine Derivatives: Various pyridine derivatives can be reduced using reducing agents like lithium aluminum hydride to yield 4-Pyridinebutanol.

- Direct Alkylation: Pyridine can be alkylated with butanol derivatives under specific conditions to produce 4-Pyridinebutanol.

Several compounds share structural similarities with 4-Pyridinebutanol, including:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Pyridin-4-ol | C₅H₅NO | Lacks butyl side chain; primarily used in organic synthesis. |

| 3-Hydroxypyridine | C₅H₅NO | Hydroxyl group on the third position; different reactivity profile. |

| Pyridin-2-butanol | C₈H₉NO | Hydroxyl group at a different position; distinct biological properties. |

Uniqueness of 4-Pyridinebutanol

4-Pyridinebutanol's unique combination of a pyridine ring and a butanol side chain allows it to exhibit distinct chemical reactivity and biological activity compared to other pyridine derivatives. Its ability to participate in both hydrophilic and lipophilic interactions makes it particularly valuable in pharmaceutical applications.